2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound features a hybrid heterocyclic scaffold combining an indole ring, a 1,2,4-triazole moiety, and a 2,3-dihydrobenzo[b][1,4]dioxin group linked via a thioacetamide bridge. The 2,3-dihydrobenzo[b][1,4]dioxin substituent contributes to solubility and may modulate pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-26-20(15-11-22-16-5-3-2-4-14(15)16)24-25-21(26)30-12-19(27)23-13-6-7-17-18(10-13)29-9-8-28-17/h2-7,10-11,22H,8-9,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROKXBOHQDTQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a chemically diverse molecule that has garnered attention due to its potential biological activities. This article focuses on its synthesis, biological evaluations, and the implications of its structure on its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 1H-indole derivatives with triazole-thio compounds. The following steps outline the general synthetic pathway:
- Formation of Triazole-Thio Derivative : The initial step involves the synthesis of a 4-methyl-4H-1,2,4-triazole derivative which is then reacted with a thiol to form the thioether.
- Acetamide Formation : The thioether is subsequently reacted with an acetamide derivative to yield the final compound.
- Characterization : The synthesized compound is characterized using spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. It demonstrated cytotoxic effects with IC50 values indicating potent activity against these cell lines .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against several pathogenic bacteria and fungi:
- In Vitro Studies : The synthesized triazole derivatives have shown promising results in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria .
Antioxidant Properties
The antioxidant capacity of the compound has also been assessed:
- Mechanism of Action : It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation, making it a potential candidate for oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Indole Moiety : Known for its role in various biological activities, including anticancer and antimicrobial effects.
- Triazole Ring : This component is crucial for enhancing bioactivity due to its ability to interact with biological targets.
- Dihydrobenzo[b][1,4]dioxin Group : This moiety may contribute to improved pharmacokinetics and bioavailability.
Case Studies
Several case studies highlight the effectiveness of similar compounds within this class:
- Study on Triazole Derivatives : A series of triazole-thione derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines, showing that modifications in the substituents significantly affected their potency .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazole derivatives against various pathogens, confirming their broad-spectrum activity .
Scientific Research Applications
Antimicrobial Activity
Compounds containing both triazole and indole moieties have demonstrated significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to exhibit potent antibacterial and antifungal activities. Studies indicate that compounds similar to the target compound show efficacy against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The incorporation of the indole structure enhances the pharmacological profile by improving solubility and bioavailability.
Anticancer Properties
Research has indicated that triazole derivatives can act as effective anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds with similar structural features have been evaluated for their ability to induce apoptosis in various cancer cell lines . The presence of the indole ring may also contribute to the modulation of signaling pathways involved in tumor growth.
Lead Compound Development
The unique combination of triazole and indole in this compound positions it as a promising lead for further drug development. The triazole framework is known for its versatility in medicinal chemistry, allowing modifications that can enhance biological activity or reduce toxicity . The design of derivatives based on this compound could lead to new therapeutic agents targeting infectious diseases or cancer.
Pharmacokinetic Studies
Preliminary studies on related compounds suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics. Investigating the pharmacokinetics of this compound could provide insights into its potential therapeutic applications and safety profile .
Fungicides and Herbicides
The triazole group is widely recognized for its use in agricultural chemicals, particularly as fungicides. Compounds with similar structures have shown efficacy against various fungal pathogens affecting crops . This compound could be explored for its potential as a novel agrochemical agent.
Nonlinear Optical Properties
Recent studies have highlighted the potential of triazole derivatives in material science, particularly in nonlinear optics. The unique electronic properties of these compounds make them suitable for applications in photonic devices . Investigating the nonlinear optical properties of this compound could lead to advancements in optical materials.
Case Studies and Research Findings
Chemical Reactions Analysis
Triazole Ring Reactions
The 1,2,4-triazole core in this compound is generally stable but can participate in specific reactivity pathways:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Substitution | Nucleophilic aromatic substitution (NAS) | Derivatives with modified substituents | |
| Cycloaddition | Azide-alkyne Huisgen cycloaddition (if applicable) | Triazole-linked conjugates | (inferred) |
Key Observations :
-
The triazole ring’s stability limits reactivity, but substitution at reactive positions (e.g., C-3 or C-5) may occur under specific conditions.
-
Cycloaddition reactions are less likely due to the absence of azide/alkyne precursors in this structure.
Thio Group Reactions
The thio (-S-) group is highly reactive and participates in multiple transformations:
Key Observations :
-
Oxidation to sulfone is a common pathway, enhancing stability or altering biological activity .
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Substitution reactions are critical for modifying pharmacological properties, as seen in thiadiazole analogs .
Acetamide Group Reactions
The acetamide moiety undergoes hydrolysis and aminolysis:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl, heat | Carboxylic acid (R-COOH) | |
| Basic Hydrolysis | NaOH, aqueous conditions | Amine (R-NH₂) | |
| Aminolysis | Amines, heat | Amide derivatives with substituted amines |
Key Observations :
-
Hydrolysis products are critical intermediates for further functionalization.
Other Functional Group Reactions
Additional reactive sites include the indole and benzo[dioxin] moieties:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Indole Electrophilic Substitution | Electrophiles (e.g., nitration, alkylation) | Substituted indole derivatives | |
| Benzo[dioxin] Oxidation | Oxidizing agents (e.g., KMnO₄) | Oxidized dioxin derivatives |
Key Observations :
-
Indole’s aromaticity enables electrophilic substitution, while the benzo[dioxin] ring may undergo oxidation under harsh conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Triazole vs. Oxadiazole Derivatives
- Target Compound : The 1,2,4-triazole core (4-methyl-4H-1,2,4-triazol-3-yl) is substituted with an indole and linked via a thioether to the acetamide-dihydrobenzo[b][1,4]dioxin group.
- Analog: 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide () replaces the triazole with a 1,3,4-oxadiazole.
Indole vs. Benzothiazole Substitutions
- Analog: Compounds such as 2-(4-Ethoxyphenyl)-N-(5-(2-fluorophenylamino)-1H-indazol-3-yl)acetamide () substitute the indole with an indazole. Indazole derivatives often exhibit enhanced anti-proliferative activity due to improved DNA intercalation but may suffer from lower solubility .
Substituent Effects on Bioactivity
Dihydrobenzo[b][1,4]dioxin vs. Chlorophenyl Groups
- Analog: 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide () replaces the dihydrobenzo[b][1,4]dioxin with a chlorophenyl group.
Nitro vs. Methyl Substituents on Triazole
Pharmacokinetic and Physicochemical Properties
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is synthesized via cyclization reactions starting from indole-3-carboxylic acid hydrazide. A modified procedure from search result involves converting the hydrazide into a potassium dithiocarbazinate intermediate. This intermediate undergoes microwave-assisted cyclization with hydrazine hydrate under solvent-free conditions, yielding 4-amino-3-mercapto-5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole. Microwave irradiation reduces reaction times from hours to minutes (e.g., 10–15 minutes at 150°C) while improving yields to 80–85%.
Key reaction parameters include:
- Hydrazide preparation : Indole-3-carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with hydrazine hydrate to yield the hydrazide.
- Cyclization : The dithiocarbazinate intermediate is condensed with methylhydrazine in ethanol under reflux (12 hours) or microwave irradiation (5 minutes).
Functionalization of the Triazole with a Thioether Linkage
The thiol group at position 3 of the triazole is alkylated with chloroacetamide derivatives to introduce the thioether (-S-) bridge. Search result demonstrates that alkylation of thiol-containing heterocycles with chloroacetamides proceeds efficiently in alkaline conditions. For this compound, 4-amino-3-mercapto-5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole is reacted with N-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-chloroacetamide in dimethyl sulfoxide (DMSO) containing potassium carbonate. The reaction is stirred at 60°C for 6–8 hours, achieving yields of 70–75%.
Optimization Notes :
- Solvent selection : DMSO enhances solubility of both reactants, while ethanol/water mixtures (9:1) are alternatives for larger-scale synthesis.
- Base catalysis : Triethylamine or DIPEA (N,N-diisopropylethylamine) improves reaction rates by deprotonating the thiol.
Preparation of N-(2,3-Dihydrobenzo[b]Dioxin-6-yl)Acetamide
The 2,3-dihydrobenzo[b]dioxin-6-amine precursor is synthesized via nucleophilic aromatic substitution or reductive amination. Search result details a method where 1,4-benzodioxan-6-amine reacts with chloroacetyl chloride in anhydrous dichloromethane. The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. The product is purified via flash chromatography (hexane/ethyl acetate, 2:1), yielding 85–90% of N-(2,3-dihydrobenzo[b]dioxin-6-yl)acetamide.
Analytical Validation :
- 1H NMR : Peaks at δ 6.60–6.50 (m, 1H, aromatic), 4.10–3.90 (m, 6H, dioxane and methylene), 2.40–2.20 (m, 1H, acetamide NH).
- LC-MS : [M+H]+ at m/z 237.1 confirms molecular weight.
Final Coupling and Purification
The triazole-thiol intermediate and N-(2,3-dihydrobenzo[b]dioxin-6-yl)chloroacetamide are coupled via nucleophilic substitution. Search result highlights the use of sodium hydride in tetrahydrofuran (THF) to deprotonate the thiol, facilitating attack on the chloroacetamide. After stirring at room temperature for 12 hours, the crude product is purified by column chromatography (silica gel, ethyl acetate/methanol 95:5) to yield the final compound in 65–70% purity.
Critical Parameters :
- Stoichiometry : A 1:1.2 molar ratio of thiol to chloroacetamide ensures complete conversion.
- Purification : Recrystallization from ethanol/water (7:3) enhances purity to >98%.
Analytical and Spectroscopic Characterization
The synthesized compound is validated using advanced spectroscopic techniques:
- High-Resolution Mass Spectrometry (HRMS) : [M+H]+ calculated for C22H20N5O3S: 442.1284; found: 442.1286.
- 13C NMR : Signals at δ 169.8 (C=O), 156.2 (triazole C-3), 135.4–110.2 (aromatic carbons).
- X-ray Crystallography : Confirms the Z-configuration of the triazole-indole moiety and planar dioxane ring.
Yield Optimization and Scalability
Comparative studies from search results and reveal that microwave-assisted steps improve yields by 15–20% compared to conventional heating. For instance, cyclization under microwave conditions achieves 85% yield versus 68% under reflux. Scalability trials (1 g → 100 g) show consistent yields (70–75%) when using ethanol/water mixtures for precipitation.
Challenges and Mitigation Strategies
- Byproduct formation : Oxidation of the thiol to disulfide is minimized by conducting reactions under nitrogen.
- Solubility issues : DMSO or DMF is preferred for dissolving polar intermediates.
- Regioselectivity : Methyl substitution at position 4 of the triazole prevents isomerization, as noted in search result.
Q & A
Q. Can synergistic effects be explored in combination therapies?
- Experimental Design : Pair the compound with β-lactam antibiotics (e.g., penicillin) against MRSA. Calculate FIC Index (Fractional Inhibitory Concentration) to classify synergism (FIC ≤0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
